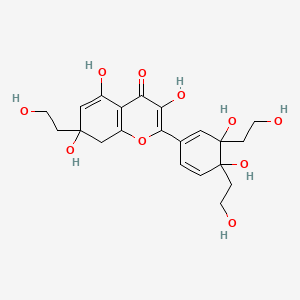

3',4',7-Tri(hydroxyethyl)quercetin

Overview

Description

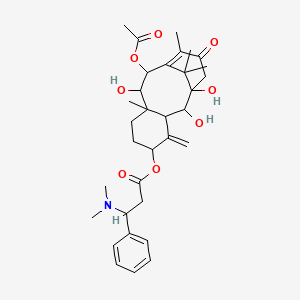

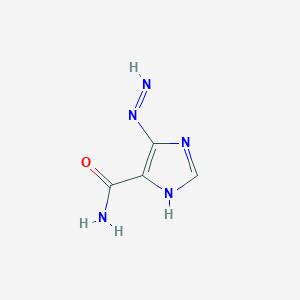

3’,4’,7-Tri(hydroxyethyl)quercetin is a flavonoid compound derived from quercetin, a naturally occurring substance found in various fruits and vegetables such as apples, berries, onions, and leafy greens. This compound is known for its antioxidant properties and has gained attention due to its potential health benefits. The three hydroxyethyl groups on 3’,4’,7-Tri(hydroxyethyl)quercetin enhance its solubility in water and bioavailability compared to quercetin.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,4’,7-Tri(hydroxyethyl)quercetin can be synthesized by chemically modifying quercetin through various chemical reactions such as esterification or etherification. The process typically involves the use of hydroxyethylating agents under controlled conditions to introduce hydroxyethyl groups at the 3’, 4’, and 7 positions of the quercetin molecule.

Industrial Production Methods

Industrial production of 3’,4’,7-Tri(hydroxyethyl)quercetin involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3’,4’,7-Tri(hydroxyethyl)quercetin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

Scientific Research Applications

3’,4’,7-Tri(hydroxyethyl)quercetin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the chemical behavior of flavonoids and their derivatives.

Biology: Investigated for its antioxidant, anti-inflammatory, and anti-cancer properties.

Medicine: Explored for its potential therapeutic effects in the prevention and treatment of various diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and inflammatory diseases.

Industry: Utilized in the development of health supplements, cosmetics, and functional foods due to its beneficial properties.

Mechanism of Action

The mechanism of action of 3’,4’,7-Tri(hydroxyethyl)quercetin involves its ability to inhibit specific enzymes and signaling pathways. For example, it acts as a specific quinone reductase 2 inhibitor, which catalyzes the metabolism of toxic quinolines . This inhibition can lead to lethal oxidative stress in certain cells, such as plasmodium, contributing to its potential anti-malarial effects . Additionally, it exerts antioxidant effects by scavenging free radicals and reducing oxidative damage in cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3’,4’,7-Tri(hydroxyethyl)quercetin include other quercetin derivatives such as:

Quercetin: The parent compound with similar antioxidant properties but lower solubility and bioavailability.

Rutin: A glycosylated form of quercetin with enhanced stability and bioavailability.

Isoquercetin: Another glycosylated derivative with improved solubility and bioavailability.

Uniqueness

3’,4’,7-Tri(hydroxyethyl)quercetin is unique due to its enhanced solubility in water and increased bioavailability compared to quercetin. The presence of hydroxyethyl groups allows for better absorption and utilization in biological systems, making it a more effective compound for various applications.

Properties

IUPAC Name |

2-[3,4-dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-8H-chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c22-6-3-19(28)10-13(25)15-14(11-19)31-18(17(27)16(15)26)12-1-2-20(29,4-7-23)21(30,9-12)5-8-24/h1-2,9-10,22-25,27-30H,3-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUMWZYYGVUFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC1(CCO)O)O)C(=O)C(=C(O2)C3=CC(C(C=C3)(CCO)O)(CCO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945754 | |

| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-88-5 | |

| Record name | 3',4',7-Tri(hydroxyethyl)quercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023077885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)

![[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate](/img/structure/B3060920.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine](/img/structure/B3060924.png)

![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)

![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)